molecular formula C18H21N5O2S B4322687 6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4322687
M. Wt: 371.5 g/mol
InChI Key: RZMSILQIPSKJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a multi-step process. One common method includes the one-pot four-component reaction of ethyl 3-oxobutanoate, hydrazine hydrate, furan-2-carbaldehyde, and malononitrile in an ionic liquid medium at elevated temperatures . This method is known for its efficiency and high yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and cyano groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antileishmanial and antimalarial agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to induce vasorelaxation by blocking L-type calcium channels . This action is significant in the context of developing new antihypertensive drugs.

Properties

IUPAC Name

6-amino-3-methyl-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-10-15-16(13(8-19)17(20)25-18(15)22-21-10)14-7-12(11(2)26-14)9-23-3-5-24-6-4-23/h7,16H,3-6,9,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMSILQIPSKJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(S3)C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-3-METHYL-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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